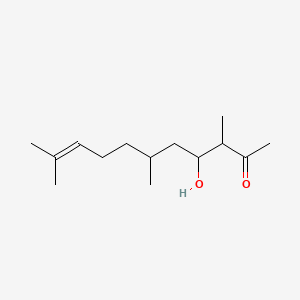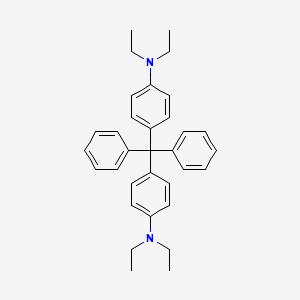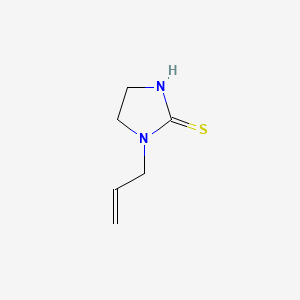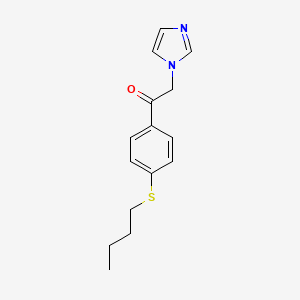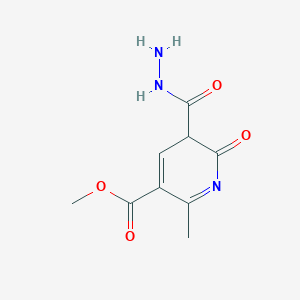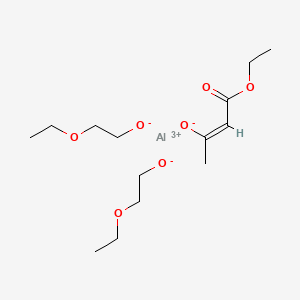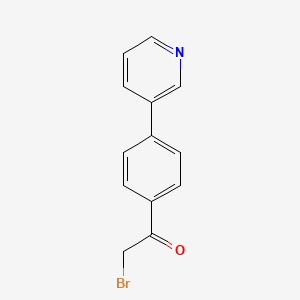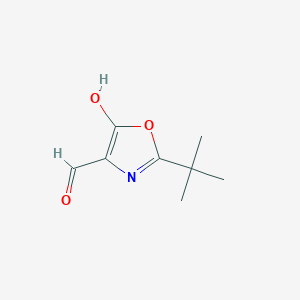
Caffeine, 8-(nonylthio)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Caffeine, 8-(nonylthio)- is a derivative of caffeine, a well-known stimulant found in coffee, tea, and various other beverages. This compound is characterized by the addition of a nonylthio group at the 8th position of the caffeine molecule. The molecular formula of caffeine, 8-(nonylthio)- is C17H28N4O2S, and it has a molecular weight of 352.495 . This modification can potentially alter the biological and chemical properties of caffeine, making it a subject of interest in various fields of research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of caffeine, 8-(nonylthio)- typically involves the introduction of a nonylthio group to the caffeine molecule. One common method is the cross-coupling reaction of 8-bromocaffeine with nonylthiol in the presence of a palladium catalyst. The reaction is usually carried out in a solvent such as toluene, with a base like cesium carbonate, and under microwave activation to enhance the reaction rate .
Industrial Production Methods
While specific industrial production methods for caffeine, 8-(nonylthio)- are not well-documented, the general approach would likely involve large-scale synthesis using similar cross-coupling reactions. The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Caffeine, 8-(nonylthio)- can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the nonylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the nonylthio group, reverting to caffeine.
Substitution: The nonylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like thiols or amines can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Caffeine.
Substitution: Various substituted caffeine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Medicine: Explored for its potential therapeutic effects, particularly in modulating adenosine receptors and other molecular targets.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of caffeine, 8-(nonylthio)- is likely similar to that of caffeine, involving the antagonism of adenosine receptors in the central nervous system . This leads to increased neuronal activity and the release of neurotransmitters such as dopamine and norepinephrine. The nonylthio group may enhance or modify these effects by altering the compound’s affinity for its molecular targets and its pharmacokinetic properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
Caffeine: The parent compound, known for its stimulant effects.
Theophylline: Another methylxanthine with bronchodilator properties.
Theobromine: Found in chocolate, with milder stimulant effects compared to caffeine.
Uniqueness
Caffeine, 8-(nonylthio)- is unique due to the presence of the nonylthio group, which can significantly alter its chemical and biological properties. This modification can enhance its lipophilicity, potentially improving its ability to cross biological membranes and interact with molecular targets .
Propriétés
Numéro CAS |
73747-38-3 |
|---|---|
Formule moléculaire |
C17H28N4O2S |
Poids moléculaire |
352.5 g/mol |
Nom IUPAC |
1,3,7-trimethyl-8-nonylsulfanylpurine-2,6-dione |
InChI |
InChI=1S/C17H28N4O2S/c1-5-6-7-8-9-10-11-12-24-16-18-14-13(19(16)2)15(22)21(4)17(23)20(14)3/h5-12H2,1-4H3 |
Clé InChI |
SXZNHFFRABVGJZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCSC1=NC2=C(N1C)C(=O)N(C(=O)N2C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


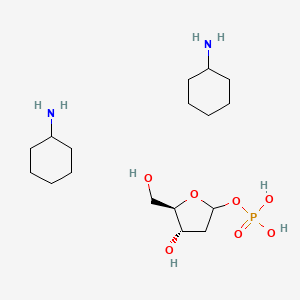
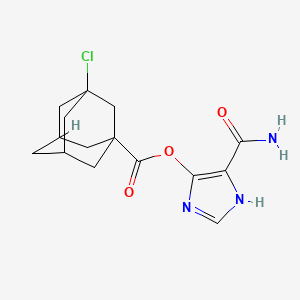
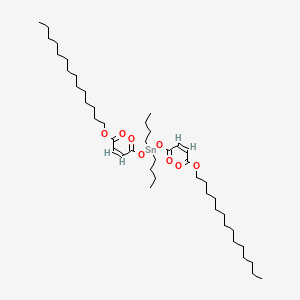

![2-Methylbenzo[c,d]indole perchlorate](/img/structure/B13761141.png)
